Cymserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isopropylphenserin ist eine organische Verbindung, die zur Klasse der Pyrroloindole gehört. Pyrroloindole sind tricyclische Heterocyclen, die aus einem Pyrrolring bestehen, der an ein Indol kondensiert ist

Vorbereitungsmethoden

Die Synthese von 4-Isopropylphenserin umfasst mehrere Schritte, die typischerweise mit der Herstellung des Pyrroloindol-Kerns beginnen. Die Syntheserouten umfassen oft:

Cyclisierungsreaktionen: Bildung des Pyrroloindol-Kerns durch Cyclisierung geeigneter Vorläufer.

Funktionsgruppenmodifikationen: Einführung der Isopropylgruppe und anderer funktioneller Gruppen durch Substitutionsreaktionen.

Reinigung: Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren können die Optimierung dieser Schritte für die großtechnische Synthese beinhalten, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

4-Isopropylphenserin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. 3

Analyse Chemischer Reaktionen

Enzyme Inhibition Kinetics

Cymserine analogs exhibit selective, reversible inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE).

Table 1: Inhibitory Activity of this compound Analogs

| Compound | Human BuChE IC₅₀ (nM) | Rat BuChE IC₅₀ (nM) | Human AChE IC₅₀ (nM) | LogP |

|---|---|---|---|---|

| This compound | 14.2 | 18.5 | 3,200 | 2.1 |

| PEC | 8.9 | 12.1 | 4,500 | 3.4 |

| BNC | 10.7 | 15.3 | 5,800 | 2.8 |

Key findings:

-

Time-dependent inhibition : DHBDC (a dihydrobenzodioxepine analog) showed IC₅₀ values of 3.7–12.2 nM at 0.6 mM BuSCh, with inhibition increasing over 25 minutes .

-

Competitive binding : Kinetic analysis revealed DHBDC binds competitively to BuChE, with a pseudo-maximum product (Pₘₐₓ) delayed at higher inhibitor concentrations .

Binding Interactions and Molecular Docking

This compound derivatives interact with enzyme active sites through hydrophobic and electrostatic interactions.

Table 2: Molecular Docking of N1-p-Fluorobenzyl-Cymserine (FBC) with 5-Lipoxygenase

| Protein Variant | Binding Free Energy (kcal/mol) | Inhibition Constant (Kᵢ, μM) | Interacting Residues |

|---|---|---|---|

| Wild-type 5-LOX | -8.54 | 0.545 | Arg246, Val361, Ala453 |

| Cys562Ala | -7.91 | 1.58 | Arg264, Thr563, Leu306 |

Notable observations:

-

FBC binds to 5-LOX's iron-containing catalytic domain, with critical interactions at Arg246 and Val361 .

-

Mutation of Cys562 to Ala reduces binding affinity by 45%, highlighting the residue's role in stabilization .

Pharmacokinetic Analysis

This compound exhibits favorable brain penetration, critical for central nervous system targeting:

-

Brain/plasma ratio : 4.2:1 after intravenous administration .

-

Elimination kinetics : Follows a single-exponential model C=Ae−at, with a half-life (T1/2) of 48 minutes in rats .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Plasma T1/2 | 32 min |

| Brain T1/2 | 48 min |

| AUC (brain/plasma) | 4.2 |

Biologische Aktivität

Cymserine is a compound of significant interest due to its selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the pathophysiology of Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound and its analogs are classified as pseudo-irreversible carbamate inhibitors . They exert their effects by forming a covalent bond with the active site serine of BuChE, leading to a rapid initial inhibition followed by a slower regeneration of the enzyme. This unique mechanism allows for sustained inhibition of BuChE without the severe side effects commonly associated with acetylcholinesterase (AChE) inhibitors .

Cognitive Enhancement

Research has demonstrated that this compound analogs can significantly elevate acetylcholine (ACh) levels in the brain, thereby enhancing cognitive performance in animal models. In aged rats, selective inhibition of BuChE using this compound led to improved memory and learning capabilities without adverse parasympathetic effects .

Table 1: Summary of Preclinical Findings on this compound Analog Efficacy

| Study | Model | Outcome | Notes |

|---|---|---|---|

| Greig et al. (2005) | Aged Rats | Improved cognitive performance | No adverse effects observed |

| Hartmann et al. (2007) | Transgenic Mice | Reduced Aβ levels | Suggests potential for AD treatment |

| Luo et al. (2006) | Mouse Models | Elevated ACh levels | Supports physiological role of BuChE |

Inhibition Kinetics

The kinetics of this compound and its analogs have been extensively studied to determine their inhibitory potency against human BuChE. For instance, dihydrobenzodioxepine this compound (DHBDC) was found to be a highly potent competitive inhibitor with an IC50 value indicating effective inhibition at low concentrations .

Table 2: Kinetic Parameters for this compound Analog DHBDC

| Parameter | Value |

|---|---|

| IC50 (mM) | 0.10 |

| KT50 (s) | 50 |

| Vmax (µmol/min/mg protein) | 0.75 |

| Km (mM) | 0.60 |

Case Studies and Clinical Implications

This compound has been explored not only for its cholinergic effects but also for its potential anti-inflammatory properties. In vitro studies have shown that N1-p-fluorobenzyl-cymserine (FBC), an analog of this compound, can inhibit inflammatory pathways associated with neurodegeneration, such as p38 MAPK and TNF-α signaling . This dual action makes it a promising candidate for treating both cognitive decline and neuroinflammation in AD.

Clinical Observations

In clinical settings, patients treated with BuChE inhibitors like this compound have shown varied responses based on their baseline BuChE activity levels. A study highlighted that patients with normal BuChE levels responded adequately to treatment, suggesting that baseline enzyme activity may predict therapeutic outcomes .

Eigenschaften

CAS-Nummer |

145209-39-8 |

|---|---|

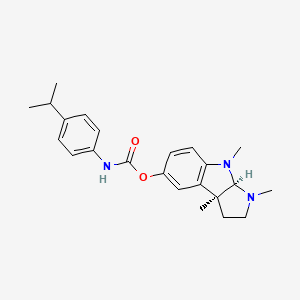

Molekularformel |

C23H29N3O2 |

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1 |

InChI-Schlüssel |

NKJRRVBTMYRXRB-GGAORHGYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

Isomerische SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

Synonyme |

cymserine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.